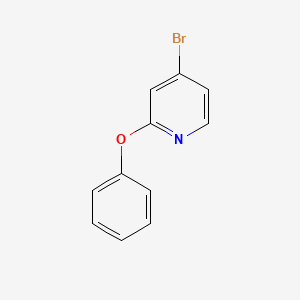

4-Bromo-2-phenoxypyridine

Description

This strategy highlights the potential application of 4-bromo-2-phenoxypyridine as an advanced intermediate. A synthetic chemist could start with 2-phenoxypyridine (B1581987) and introduce a bromine atom at the C-4 position via electrophilic aromatic substitution. Alternatively, one could start with 4-bromopyridine (B75155) and introduce the phenoxy group. The resulting this compound is then a prime substrate for further C-H functionalization or cross-coupling reactions at the remaining positions (C-3, C-5, C-6) to build the carbon skeleton of a complex natural product. The bromine atom at C-4 provides a reliable site for introducing molecular complexity via established cross-coupling chemistry, complementing the possibilities offered by C-H activation at other positions. rsc.org

The synthesis of caerulomycin K involved several key transformations on a pyridine (B92270) core that demonstrate the type of reactions applicable to a substrate like this compound:

Directed C-H activation: Using a directing group to install substituents at specific positions.

Halogenation: Selective introduction of halogens to provide handles for further reactions. rsc.org

Ligand-coupling reactions: Palladium- or copper-catalyzed reactions to form C-C or C-heteroatom bonds. rsc.org

These advanced methodologies underscore the value of this compound not just as a static scaffold, but as an active and versatile participant in the construction of complex molecular architectures found in nature.

| Natural Product | Key Synthetic Strategy | Relevance to this compound |

| Xylogranatopyridine B | De novo pyridine synthesis (Hantzsch-like) | Demonstrates a pathway where a highly substituted pyridine ring is constructed from acyclic precursors. A similar strategy could be envisioned for building the this compound core within a larger molecular framework. nih.gov |

| Caerulomycin K | Sequential C-H functionalization of a pyridine core | Provides a blueprint for using a pre-functionalized pyridine as a platform for complex molecule synthesis. The bromo and phenoxy groups on the title compound would direct further functionalization and allow for late-stage diversification. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

4-bromo-2-phenoxypyridine |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H |

InChI Key |

FRKVIISCCFRFDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 4 Bromo 2 Phenoxypyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely utilized for their efficiency and broad substrate scope. academie-sciences.fr For 4-Bromo-2-phenoxypyridine, the bromine atom at the 4-position serves as a reactive handle for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org In the context of this compound, the C4-bromo substituent is the primary site for this coupling reaction.

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, base, and solvent. For related polyhalogenated pyridines, extensive optimization studies have been conducted to achieve desired outcomes. whiterose.ac.uk For instance, in the coupling of 2,4-dichloropyridine, a variety of palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands like SIPr and IPr, have been explored to control regioselectivity. nih.gov The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and solvent, like tetrahydrofuran (B95107) (THF) or 1,4-dioxane, can significantly influence the reaction yield and selectivity. nih.govmdpi.com Microwave-assisted conditions have also been shown to accelerate these reactions. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Selectivity (C4:C2) | Reference |

|---|---|---|---|---|---|

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | Room Temp | Major product at C4 | nih.gov |

| Pd(PEPPSI)(IPr) | Variable | Variable | 60-100 | 2.5:1 to 10.4:1 | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | 110 | Good yield (monoarylated) | academie-sciences.fr |

| Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 (Microwave) | High yield | nih.gov |

The Suzuki-Miyaura coupling is known for its broad substrate scope and functional group tolerance. nih.gov A diverse range of aryl and heteroaryl boronic acids can be coupled with halogenated pyridines. academie-sciences.fr The reaction is compatible with various functional groups, including ethers, esters, and nitro groups. rhhz.netresearchgate.net This compatibility allows for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids proceeded in good yields, tolerating both electron-donating and electron-withdrawing substituents on the boronic acid. mdpi.com

In polyhalogenated pyridines, the regioselectivity of the Suzuki-Miyaura coupling is a critical aspect. The inherent differences in reactivity at various positions on the pyridine (B92270) ring allow for sequential and selective functionalization. mdpi.com For 2,4-dihalopyridines, the oxidative addition of palladium generally occurs preferentially at the C4-position due to electronic factors. nih.govmdpi.com This preference allows for the selective arylation at C4 while leaving the C2-halogen intact for subsequent transformations. nih.gov However, the choice of ligand can sometimes alter this selectivity. nih.gov For instance, while many catalysts favor C4 coupling, certain conditions can promote C2 arylation. nih.gov

Negishi Coupling Reactions

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org While specific examples involving this compound are not extensively documented, the principles of Negishi coupling are applicable. Organozinc reagents are typically prepared in situ and can be coupled with aryl bromides in the presence of a palladium catalyst. researchgate.net The reaction is known to tolerate a wide range of functional groups. organic-chemistry.org For related dihalopyridines, ligand-controlled C4-selective Negishi couplings have been demonstrated, allowing for the installation of aryl, heteroaryl, and alkyl groups. nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. nih.govwikipedia.org This reaction is a primary method for constructing sp-sp² carbon-carbon bonds. researchgate.net The bromine at the C4-position of this compound can readily participate in Sonogashira coupling. The reaction is typically carried out in the presence of a base, such as an amine, and can be performed under mild conditions. organic-chemistry.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org This allows for selective coupling at a bromo-substituted position in the presence of a chloro-substituent. nih.gov

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | researchgate.net |

| Pd(II) β-Oxoiminatophosphane | - | - | - | Mild | organic-chemistry.org |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | - | - | Room Temp | organic-chemistry.org |

Other Transition-Metal-Mediated C-C Coupling Strategies (e.g., Hiyama, Kumada)

Beyond the more common Suzuki and Stille reactions, this compound is a viable substrate for other important C-C bond-forming reactions like the Hiyama and Kumada couplings. These methods offer alternative pathways for creating complex organic molecules.

The Hiyama coupling utilizes organosilanes as coupling partners in the presence of a palladium catalyst. organic-chemistry.org This reaction is valued for the low toxicity and stability of organosilicon reagents. organic-chemistry.org For the reaction to proceed, activation of the organosilane is typically required, often using a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride) or a base. organic-chemistry.org While specific examples detailing the Hiyama coupling of this compound are not extensively documented in the provided results, the general applicability to aryl bromides suggests its potential. organic-chemistry.orgambeed.com The reaction mechanism involves the activation of the Si-C bond, followed by transmetalation to a Pd(0) complex that has undergone oxidative addition with the aryl bromide. organic-chemistry.org

The Kumada coupling , one of the earliest developed cross-coupling reactions, employs a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to couple with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is effective for forming carbon-carbon bonds between aryl, vinyl, or alkyl groups. wikipedia.org The general mechanism for palladium-catalyzed Kumada coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org Although direct examples with this compound were not found, the successful coupling of various aryl bromides under Kumada conditions points to its feasibility. organic-chemistry.orgresearchgate.net

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Activator/Conditions | General Applicability |

|---|---|---|---|---|

| Hiyama | Organosilane (R-SiR'₃) | Palladium | Fluoride source (e.g., TBAF) or base | Coupling of aryl, alkenyl, or alkyl halides with organosilanes. organic-chemistry.org |

| Kumada | Grignard Reagent (R-MgX) | Nickel or Palladium | Typically carried out in THF or diethyl ether. wikipedia.org | Coupling of aryl, vinyl, or alkyl halides with Grignard reagents. wikipedia.org |

C-H Functionalization and Derivatization

Directly modifying C-H bonds into new functional groups represents a powerful and atom-economical strategy in organic synthesis. This compound can undergo several such transformations.

Palladium-catalyzed C-H activation allows for the direct arylation of the phenoxy ring, guided by the pyridine moiety. The pyridine nitrogen acts as a directing group, bringing the palladium catalyst into proximity with the ortho C-H bonds of the phenoxy group. This strategy enables the formation of biaryl structures without pre-functionalizing the phenoxy ring. rsc.orgacs.org While the provided search results discuss the C-H arylation of related 2-phenylpyridine (B120327) and other heterocyclic systems, the underlying principle of pyridine-directed ortho-C-H activation is broadly applicable. rsc.orgresearchgate.netumich.edu The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, an oxidant, and an arylating agent like an aryl iodide or boronic acid. acs.orgresearchgate.net

Recent advancements have shown that ruthenium catalysts can achieve regioselective C-H difluoroalkylation of 2-phenoxypyridine (B1581987) derivatives. researchgate.net In a study by the Cui group, a ruthenium catalyst was used to selectively introduce a difluoroalkyl group at the meta-position of the phenoxy ring of 2-phenoxypyridine using ethyl 2-bromo-2,2-difluoroacetate. researchgate.net The reaction is sensitive to the electronic properties of the substrate, with electron-rich phenoxy groups favoring the transformation. researchgate.net Mechanistic studies suggest that this process may involve a radical pathway. researchgate.netkaust.edu.sa This method provides a direct route to valuable difluoroalkylated aromatic compounds.

The pyridine ring can also direct the regioselective chlorination of the phenoxy group. Using a palladium catalyst and a chlorinating agent like N-chlorosuccinimide (NCS), C-H bonds at the ortho-position of the phenoxy ring can be selectively chlorinated. rsc.orgrsc.org The reaction conditions, including the amount of NCS, can influence whether mono- or di-chlorination occurs. rsc.org For instance, studies have shown that both electron-donating and electron-withdrawing groups on the phenyl ring are tolerated, yielding chlorinated products in good to excellent yields. rsc.org This method allows for the late-stage functionalization of phenol (B47542) derivatives. rsc.orgrsc.org

| Reaction | Catalyst | Reagent | Site of Functionalization | Reference |

|---|---|---|---|---|

| C-H Arylation | Palladium (e.g., Pd(OAc)₂) | Aryl Halide/Boronic Acid | ortho-position of phenoxy ring | rsc.orgacs.org |

| C-H Difluoroalkylation | Ruthenium | Ethyl 2-bromo-2,2-difluoroacetate | meta-position of phenoxy ring | researchgate.net |

| C-H Chlorination | Palladium (e.g., Pd(OAc)₂) | N-Chlorosuccinimide (NCS) | ortho-position of phenoxy ring | rsc.orgrsc.org |

Nucleophilic Substitution at the Bromine Center

The bromine atom at the C4 position of the pyridine ring is susceptible to nucleophilic substitution, a key reaction for introducing a variety of functional groups. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for attack by nucleophiles. stackexchange.comuomustansiriyah.edu.iq

The formation of a carbon-nitrogen bond at the C4 position can be readily achieved through reactions like the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org This transformation allows for the synthesis of a wide range of 4-amino-2-phenoxypyridine derivatives by coupling this compound with various primary or secondary amines. wikipedia.org The versatility of the Buchwald-Hartwig amination makes it a cornerstone in the synthesis of pharmaceuticals and other complex nitrogen-containing molecules. beilstein-journals.orgresearchgate.net

Formation of Organometallic Reagents (e.g., Grignard, Organozinc)

The bromine atom at the C-4 position of this compound is a key functional group that enables the formation of highly reactive organometallic intermediates. These reagents are pivotal for creating new carbon-carbon bonds in organic synthesis.

Grignard Reagents: The reaction of this compound with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, is expected to form the corresponding Grignard reagent, (2-phenoxypyridin-4-yl)magnesium bromide. This transformation involves the oxidative insertion of magnesium into the carbon-bromine bond. While direct studies on this compound are not prevalent, the reactivity of other bromopyridines in Grignard reactions is well-documented. For instance, 2-bromopyridine (B144113) can be reacted with magnesium, often with an auxiliary reagent like ethyl bromide, to form the pyridylmagnesium bromide. researchgate.net This resulting organometallic species is a potent nucleophile, capable of reacting with a wide array of electrophiles such as aldehydes, ketones, and esters to yield corresponding carbinols. researchgate.netmasterorganicchemistry.com A recent development in this area involves the use of purple light to promote the coupling of bromopyridines with Grignard reagents, a method that avoids the need for a transition metal catalyst by proceeding through a single electron transfer (SET) mechanism. organic-chemistry.org

Organozinc Reagents: Similarly, organozinc reagents can be prepared from this compound. The direct insertion of zinc dust into the carbon-bromine bond, often activated by reagents like iodine or in the presence of lithium chloride, yields the corresponding organozinc halide. researchgate.netthieme-connect.com This method is effective for a range of alkyl and aryl halides. thieme-connect.com The resulting organozinc reagents are generally less reactive and more functional-group-tolerant than their Grignard counterparts. They are widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new C-C bonds with various aryl and vinyl halides. thieme-connect.comorganic-chemistry.org The preparation of functionalized organozinc reagents in THF is a well-established procedure, highlighting the utility of these intermediates in complex molecule synthesis. beilstein-journals.org

| Organometallic Reagent | General Reactants | Typical Solvents | Key Characteristics | Potential Applications |

|---|---|---|---|---|

| Grignard Reagent | This compound, Magnesium (Mg) | THF, Diethyl ether | Highly reactive, strong nucleophile and base. diva-portal.org | Addition to carbonyls (aldehydes, ketones, esters), epoxides. masterorganicchemistry.com |

| Organozinc Reagent | This compound, Zinc (Zn) dust, LiCl | THF | Milder, more functional group tolerant. researchgate.net | Negishi cross-coupling reactions with aryl/vinyl halides. organic-chemistry.org |

Pyridine Nitrogen Reactivity and Activation

The lone pair of electrons on the pyridine nitrogen atom allows for a range of chemical transformations that can activate the pyridine ring, influencing its reactivity and directing subsequent functionalization.

N-Oxidation for Enhanced Reactivity and Regioselectivity

The oxidation of the pyridine nitrogen in this compound to form the corresponding N-oxide is a crucial strategy for modulating its electronic properties. This transformation enhances the susceptibility of the pyridine ring, particularly at the C-2 and C-4 positions, to nucleophilic attack. researchgate.net

The synthesis of pyridine-N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic substitution. For example, the nitro group in 4-nitropyridine-N-oxide is readily displaced by various nucleophiles, a reaction pathway that is facilitated by the N-oxide functionality. researchgate.net This enhanced reactivity allows for the introduction of a wide range of substituents. Furthermore, N-oxidation can serve as an intermediate step to facilitate other transformations; the N-oxide can be subsequently removed by reduction to regenerate the pyridine. The addition of Grignard reagents to pyridine N-oxides, for example, can lead to the formation of 2-substituted pyridines. organic-chemistry.org

| Reaction | Typical Reagents | Product | Effect on Reactivity | Reference |

|---|---|---|---|---|

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide | Activates C-2 and C-4 positions for nucleophilic attack. | researchgate.netresearchgate.net |

N-Alkylation Strategies for Pyridine Modification

N-alkylation of this compound involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium (B92312) salt. This process converts the neutral pyridine into a positively charged pyridinium ion, which dramatically increases the ring's susceptibility to nucleophilic attack. google.comgoogle.com

The formation of these quaternary salts activates the 2- and 4-positions of the pyridine ring to an even greater extent than N-oxidation. google.com This activation strategy is a key feature in various synthetic methodologies. For instance, the quaternization of 4-substituted pyridines can be employed in a quaternization/dequaternization scheme to facilitate nucleophilic displacement of leaving groups at the 4-position. google.com The use of electrochemically generated bases has been shown to be a mild and efficient method for the N-alkylation of protected aminopyridines, yielding the desired products in high yields without significant by-products. researchgate.net This approach highlights the ongoing development of sophisticated methods for pyridine modification.

| Strategy | Typical Reagents | Intermediate | Effect on Reactivity | Reference |

|---|---|---|---|---|

| N-Alkylation (Quaternization) | Alkyl halides (e.g., CH₃I) | N-Alkyl-4-bromo-2-phenoxypyridinium salt | Strongly activates the pyridine ring for nucleophilic substitution. | google.comgoogle.com |

Mechanistic Investigations and Mechanistic Elucidation

Detailed Analysis of Reaction Intermediates and Transition States

The transformation of 4-bromo-2-phenoxypyridine, particularly in cross-coupling reactions, proceeds through a series of transient intermediates and transition states. While direct studies on this compound are limited, extensive research on analogous compounds like 4-bromo-2-phenylpyridine (B1282784) and other bromopyridines in Suzuki-Miyaura reactions provides significant insights.

Investigations using 31P NMR spectroscopy and computational methods on the reaction of 4-bromo-2-phenylpyridine with phenylboronic acid have successfully identified key intermediates. acs.orgnih.gov One such observed species is an arylpalladium(II)boronate complex, assigned the structure (Ph₃P)₂PdAr[(HO)₃BAr], which is a crucial step in the transmetalation process. acs.orgnih.gov The characterization of these elusive species relies heavily on a combination of spectroscopic observation and Density Functional Theory (DFT) calculations to predict their structure. acs.orgnih.gov

Mechanistic studies have established the existence of two primary types of intermediates containing Palladium-Oxygen-Boron (Pd-O-B) linkages that lead to the cross-coupling product. acs.orgnih.gov

Tri-coordinate (6-B-3) boronic acid complex : This intermediate is dominant when there is an excess of a phosphine (B1218219) ligand. acs.orgnih.gov

Tetra-coordinate (8-B-4) boronate complex : This activated intermediate is favored when there is a deficiency of the ligand. acs.orgnih.gov

Computational analyses have been employed to map the energy profiles for the transmetalation events from these intermediates. For a reaction to proceed, an empty coordination site on the palladium atom is necessary, which can be formed from a ground-state structure, such as one with bridging hydroxyl groups. acs.orgnih.gov

In other catalytic systems, such as the iron-catalyzed borylation of 2-aryl pyridines, the key intermediate is not an organoiron species but rather a haloborane, specifically Br-B-9-BBN, generated in situ. d-nb.info This species, along with Lewis acid-Lewis base adducts, was identified through in situ ¹¹B NMR spectroscopy and plays the active role in the catalytic cycle. d-nb.info Furthermore, in palladium-catalyzed C-H activation reactions, cyclopalladated species are common intermediates that direct the functionalization to a specific position on the pyridine (B92270) or phenyl ring. rsc.org

Kinetic Studies of Key Catalytic Cycles

Kinetic studies are essential for understanding reaction rates, identifying rate-determining steps, and elucidating the influence of various components in a catalytic cycle.

A kinetic isotope effect (KIE) study on the dichlorination of 2-phenoxypyridine (B1581987), a structurally related compound, yielded a KIE of 1.8. rsc.org This value suggests that the C-H bond cleavage likely proceeds through a concerted metalation and deprotonation mechanism. rsc.org

Table 1: Kinetic Isotope Effect in the Dichlorination of 2-Phenoxypyridine

| Reaction | KIE Value | Implied Mechanism | Source |

| Dichlorination of 2-phenoxypyridine vs. deuterated 2-phenoxypyridine | 1.8 | Concerted Metalation-Deprotonation | rsc.org |

Kinetic profiling of iron-catalyzed borylation reactions has been used to determine the roles of different species. d-nb.info Such studies revealed that the iron salt acts as an initiator to generate the true catalytic species, Br-B-9-BBN, rather than participating directly in the turnover. d-nb.info The presence of Fe(II) salts was found to retard the reaction, highlighting the complexity of the catalytic system. d-nb.info

Understanding the Role of Electronic and Steric Effects on Reactivity

The reactivity and regioselectivity of this compound are governed by a delicate balance of electronic and steric effects from its substituents.

The molecule possesses a pyridine ring substituted with an electron-withdrawing bromine atom at the 2-position and an electron-donating phenoxy group at the 4-position. This "push-pull" electronic system creates distinct reactivity patterns.

Electronic Effects:

Bromine Atom (C2-position): As an electron-withdrawing group, it makes the C2-position susceptible to nucleophilic attack and enables oxidative addition in cross-coupling reactions.

Phenoxy Group (C4-position): As an electron-donating group, it can activate the pyridine ring towards electrophilic substitution.

Pyridine Nitrogen: The nitrogen lone pair creates electronic repulsion with a polarized C-Pd bond at the adjacent C2/C6 positions, which can inhibit C-H activation at these sites and favor functionalization at the C3 or C4 positions. nih.gov The acidity of the C-H bonds is also a key electronic factor, with electron-withdrawing groups increasing the acidity and facilitating C-H activation. nih.gov

Steric Effects:

Phenoxy Group: The phenoxy group introduces significant steric bulk compared to smaller substituents like fluorine. This steric hindrance can influence which potential reaction sites are accessible to a catalyst or reagent.

Substituents on Coupling Partners: In C-H arylation, bulky substituents on the haloarene coupling partner can affect reaction outcomes. nih.gov Similarly, ortho-substituted 2-phenylpyridines often show lower product yields in functionalization reactions due to steric repulsion. rsc.org

Studies on substituted 2,2'-bipyridines have shown that an electron-withdrawing group (like CF₃) significantly accelerates cyclometalation reactions, while substituents near the nitrogen atom cause destabilization of intermediates, which also speeds up the reaction and controls regioselectivity. researchgate.net In Ru-catalyzed reactions of bromopyridines, the electronic nature of substituents is critical; derivatives with electron-donating groups at the C3, C5, or C6 positions were found to be unreactive under conditions where a C4-substituted analogue reacted almost quantitatively. mdpi.com

Table 2: Summary of Electronic and Steric Effects on Pyridine Reactivity

| Effect | Cause | Consequence on Reactivity | Source |

| Electronic | Electron-withdrawing group (EWG) | Increases C-H acidity, facilitating C-H activation. | nih.gov |

| Electronic | Pyridine Nitrogen Lone Pair | Repels C-Pd bond, disfavoring C2/C6 functionalization. | nih.gov |

| Electronic | Electron-donating group (EDG) | Can enhance yields in some cross-coupling reactions but may render the substrate unreactive in others depending on the mechanism. | rsc.orgmdpi.com |

| Steric | Bulky substituents (e.g., phenoxy) | Can hinder access to adjacent reaction sites, influencing regioselectivity. | nih.gov |

| Steric | Ortho-substituents | Can cause repulsion and lower reaction yields. | rsc.org |

Solvent Effects on Reaction Outcomes and Selectivity

In the Ru-catalyzed conversion of 2-bromo-3-methylpyridine (B184072) to pyridone derivatives, a screen of solvents revealed a significant impact on the product distribution. mdpi.com While solvents like N-methyl-2-pyrrolidone (NMP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and diethyl carbonate (DEC) led to a reduction in the formation of one of the major products, the use of toluene (B28343) resulted in quantitative conversion and the highest relative amount of that same product. mdpi.com

Table 3: Effect of Solvent on the Ru-Catalyzed Reaction of 2-bromo-3-methylpyridine

| Solvent | Conversion (%) | Product Ratio (2a:3a) | Source |

| 1,4-Dioxane | 100 | 23:77 | mdpi.com |

| NMP | 100 | 41:59 | mdpi.com |

| 2-MeTHF | 40 | 33:67 | mdpi.com |

| DEC | 100 | 33:67 | mdpi.com |

| Toluene | 100 | 17:83 | mdpi.com |

For Suzuki-Miyaura cross-coupling reactions, the choice of solvent is also critical. The optimization of the synthesis of 2-methyl-4-phenylpyridine (B85350) from 4-bromo-2-methylpyridine (B16423) found that a mixed solvent system of water/1,4-dioxane (5:1) was optimal. researchgate.netresearchgate.net In other studies on dichloropyridines, screening various solvents and temperatures was necessary to achieve the desired regioselectivity. whiterose.ac.uk In flow chemistry applications, changing the solvent from ethanol (B145695) to isopropanol (B130326) at the same temperature was shown to increase conversion rates in a Suzuki coupling. acs.org The efficiency and selectivity of some reactions, like the oxidative homocoupling of phenols, are directly affected by the solvent-dependent oxidation potentials of the substrates. chim.it

Investigation of Competing Homocoupling Pathways

In transition metal-catalyzed cross-coupling reactions, the desired heterodimerization (cross-coupling) is often accompanied by a competing side reaction: the homocoupling of one or both of the starting materials. This is a significant consideration in reactions involving this compound.

Mechanistic studies on the direct arylation of pyridine N-oxides with bromoarenes have identified the homocoupling of the aryl halide as a major competing pathway. fu-berlin.de For instance, in the reaction between pyridine N-oxides and 2-bromopyridine (B144113), the formation of the cross-coupled product was often in competition with the formation of 2,2'-bipyridine (B1663995) (the homocoupled product of 2-bromopyridine). fu-berlin.de This side reaction was particularly prevalent when the pyridine N-oxide substrate bore electron-donating substituents, leading to low yields of the desired cross-coupled product but yields of up to 35% for the homocoupled 2,2'-bipyridine. fu-berlin.de

This suggests that the electronic properties of the substrates play a key role in determining the ratio of cross-coupling to homocoupling. A faster consumption rate of 2-bromopyridine compared to bromobenzene (B47551) in these reactions was attributed to this competing homocoupling pathway. fu-berlin.de Homocoupling of the pyridine N-oxide itself to form bipyridine N,N'-dioxides was also observed. fu-berlin.de In some cases, intentional oxidative homocoupling is used as a deliberate strategy to synthesize dimeric species. bath.ac.uk The synthesis of dimeric aryls and heteroaryls via direct homocoupling is recognized as an atom-efficient synthetic strategy. chim.it

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are currently no specific DFT studies available in the scientific literature for 4-Bromo-2-phenoxypyridine. Such calculations would be invaluable for understanding its fundamental properties.

Analysis of Molecular Orbitals and Reactivity Descriptors

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. Furthermore, reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index, which can be derived from the HOMO and LUMO energies, have not been calculated.

Modeling of Transition States and Reaction Energy Profiles

The modeling of transition states and the calculation of reaction energy profiles for reactions involving this compound are absent from the current body of research. This type of analysis is essential for determining reaction mechanisms, predicting reaction rates, and understanding the energetic barriers associated with its chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics simulations have been published that specifically investigate the conformational landscape of this compound. Such simulations would provide insight into the molecule's flexibility, the rotational barrier of the phenoxy group, and the preferred three-dimensional structures it adopts in different environments.

Prediction of Regioselectivity and Stereoselectivity in Syntheses

Computational studies aimed at predicting the regioselectivity and stereoselectivity in the synthesis of or reactions involving this compound are not available. Theoretical models can be instrumental in explaining and predicting the outcomes of chemical reactions, guiding synthetic chemists toward more efficient and selective processes.

In Silico Studies of Ligand-Metal Interactions in Catalytic Systems

There is no published research on the in silico study of this compound as a ligand in metal-catalyzed reactions. Given the prevalence of pyridine-based ligands in catalysis, understanding how the electronic and steric properties of the bromo and phenoxy substituents influence its coordination to a metal center would be of significant interest. Such studies could predict its efficacy in various catalytic cycles.

Advanced Synthetic Utility and Material Science Applications of 4 Bromo 2 Phenoxypyridine and Its Derivatives

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The chemical architecture of 4-bromo-2-phenoxypyridine, featuring a strategically placed bromine atom on the pyridine (B92270) ring, renders it an exceptionally useful precursor for constructing complex heterocyclic scaffolds. The bromine atom at the 4-position serves as a versatile functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the selective introduction of new carbon-carbon and carbon-heteroatom bonds, while the phenoxy group at the 2-position modulates the electronic properties of the pyridine ring and can remain intact during these transformations.

The utility of brominated pyridines in building complex molecules is well-established. Methodologies such as the Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings are frequently employed to elaborate the core structure. beilstein-journals.orgresearchgate.net For instance, the Suzuki-Miyaura coupling reaction between a bromopyridine derivative and various arylboronic acids is a powerful tool for creating biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials. diva-portal.orgresearchgate.net Similarly, Sonogashira coupling with terminal alkynes introduces acetylenic linkages, leading to extended π-conjugated systems. beilstein-journals.orgresearchgate.net

The reactivity of the C-Br bond in this compound allows for its participation in these coupling reactions, enabling the "stitching" of this core unit to other molecular fragments. This approach facilitates the synthesis of diverse and highly substituted pyridine derivatives, which are otherwise challenging to prepare. researchgate.net The phenoxy group, being relatively stable, ensures that the core structure is preserved, allowing for directed functionalization at the 4-position. This selective reactivity is crucial for the rational design and synthesis of new heterocyclic compounds with desired structural and functional properties.

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Linkage | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl/Heteroaryl) | Forms biaryl systems, crucial for many functional molecules. beilstein-journals.orgdiva-portal.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) | Creates rigid, linear extensions and conjugated systems. beilstein-journals.orgresearchgate.net |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (Alkenyl) | Introduces vinyl groups for further functionalization. |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl, Vinyl, etc.) | Tolerant of many functional groups, useful in complex syntheses. |

Building Blocks for Ligands in Metal Coordination Chemistry

The unique combination of a pyridine nitrogen atom, a phenoxy group, and a reactive bromo-substituent makes this compound an ideal platform for designing specialized ligands for metal coordination chemistry.

Design and Synthesis of Polydentate Ligands

Polydentate ligands, which can bind to a central metal atom through multiple donor sites, are essential for creating stable and functional metal complexes. This compound can be readily converted into a variety of polydentate ligands. The pyridine nitrogen itself is a primary coordination site (an N-donor). The key strategy involves using the bromo group as an anchor point for introducing additional coordinating moieties via cross-coupling reactions. diva-portal.orgcore.ac.uk

For example, a Suzuki coupling reaction can be used to attach another pyridine ring or a phenyl group bearing a donor atom (like nitrogen in an amine or phosphorus in a phosphine) at the 4-position. researchgate.net This transforms the original monodentate pyridine scaffold into a bidentate or tridentate ligand. This synthetic flexibility allows for the creation of ligands with precisely controlled geometries and donor atom sets (e.g., N,N-, N,O-, or N,N,O-ligands), which in turn dictates the coordination geometry and the resulting properties (catalytic, photophysical, etc.) of the metal complex. diva-portal.orgnih.gov

Table 2: Examples of Polydentate Ligand Synthesis from a Bromopyridine Core

| Starting Material | Reaction | Reagent | Resulting Ligand Type | Example Application |

|---|---|---|---|---|

| 2,6-Dibromopyridine | Nucleophilic Addition & Suzuki Coupling | Chiral Ketone & Arylboronic Acid | Chiral N,O-Bidentate | Asymmetric Catalysis diva-portal.org |

| 4-Bromophenyl derivative | Suzuki Coupling | Pyridylboronic Acid | N,N'-Bidentate (Terpyridine fragment) | Metal Complexes researchgate.net |

Application in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. This compound and its derivatives are excellent candidates for constructing such assemblies due to their multiple interaction sites. northwestern.edu

The pyridine nitrogen can coordinate to metal ions, forming metallo-supramolecular structures like cages or polygons. northwestern.edu The aromatic phenoxy and pyridine rings can participate in π-π stacking interactions, helping to organize the molecules in the solid state or in solution. Crucially, the bromine atom can act as a halogen bond donor. researchgate.net Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org This interaction can be used to guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks, a feature that is highly valuable in crystal engineering and the design of functional materials. researchgate.net For example, coordination polymers based on 4-bromopyridine (B75155) have shown that Br···Br interactions can link 2D sheets into 3D supramolecular aggregates. researchgate.net

Intermediates in the Development of Advanced Organic Materials

The synthetic accessibility and functional versatility of this compound make it a key intermediate in the synthesis of advanced organic materials with tailored electronic and photophysical properties.

Precursors for Organic Light-Emitting Diode (OLED) Components

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of specialized organic materials, including emitters, host materials, and charge-transport materials. The performance of these devices is highly dependent on the molecular structure of these components. acs.org this compound serves as a valuable building block for such materials.

Through cross-coupling reactions like Suzuki and Buchwald-Hartwig, the this compound core can be linked to other functional units known for their utility in OLEDs, such as carbazoles, fluorenes, anthracenes, or iridium complexes. acs.orgresearchgate.netuq.edu.au This modular approach allows for the fine-tuning of the final molecule's properties, such as its energy levels (HOMO/LUMO), triplet energy, and charge mobility, to optimize device efficiency, color, and stability. acs.org For example, coupling the pyridine unit, known for its electron-deficient nature, with electron-rich moieties can create molecules with charge-transfer characteristics suitable for emissive or host materials in phosphorescent OLEDs (PhOLEDs). researchgate.netmdpi.com

Table 3: Potential OLED Material Scaffolds Derived from this compound

| Material Type | Synthetic Strategy | Coupled Moiety | Target Property |

|---|---|---|---|

| Host Material | Suzuki Coupling | Carbazole or Dibenzofuran | High Triplet Energy, Bipolar Charge Transport |

| Electron Transport Material (ETM) | Suzuki Coupling | Phenyl-pyridyl or Triazine units | Low LUMO for electron injection, High Triplet Energy acs.org |

Building Blocks for Functional Polymers and Nanomaterials

Functional polymers are macromolecules designed to have specific chemical, electronic, or physical properties. This compound can be used as a monomer in the synthesis of such polymers. When derivatized to have two reactive sites (e.g., by converting the phenoxy group to a boronic ester, creating an A-B monomer, or by coupling two units together to form a di-bromo B-B monomer), it can undergo step-growth polymerization reactions.

Palladium-catalyzed polycondensations, such as Stille or Suzuki polymerization, are powerful methods for creating fully conjugated polymers from di-halogenated and di-stannylated or di-boronylated monomers. wiley-vch.de Incorporating the 4-substituted-2-phenoxypyridine unit into a polymer backbone can impart specific properties, such as metal-coordination sites (from the pyridine nitrogen), altered solubility, and modified electronic characteristics due to the heteroaromatic nature of the pyridine ring. These polymers could find applications in sensors, organic electronics, or as catalytic materials. wiley-vch.detue.nl

Furthermore, this versatile building block can be used in the synthesis of discrete nanomaterials. It can be incorporated into larger, well-defined polycyclic aromatic systems, including heterocyclic nanographenes, through multi-step synthetic sequences involving cross-coupling reactions. acs.org Additionally, derivatives of this compound can be used to functionalize the surface of inorganic nanoparticles (e.g., gold or copper nanoparticles), modifying their properties and enabling their dispersion in specific media or their use in catalysis. rsc.org

Role in Agrochemical Lead Compound Generation (Focus on synthetic methodology, not biological activity)

The this compound scaffold is a valuable building block in the generation of lead compounds for the agrochemical industry. Its utility stems from the orthogonal reactivity of its substituents: the phenoxy group provides a stable core structure, while the bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling and substitution reactions. This allows for the systematic modification of the pyridine core to explore structure-activity relationships in the development of new pesticides. nih.gov

A prominent synthetic strategy involves using the this compound core to construct more complex molecules with desired agrochemical properties, such as fungicides. bohrium.comnih.gov For instance, novel 1,2,4-triazole (B32235) derivatives incorporating a phenoxy pyridinyl moiety have been synthesized. The general synthetic route begins not with this compound itself, but with a precursor like 3-acetyl-6-chloropyridine. This starting material undergoes a sequence of reactions to build the desired functionality. nih.gov

The key steps in this methodology are:

Bromination: The ketone starting material is first brominated, typically at the alpha-position to the carbonyl group. nih.gov

Triazole Introduction: The resulting bromo-ketone is then reacted with a sodium salt of 1,2,4-triazole to introduce the triazole ring via nucleophilic substitution. nih.gov

Oxime Ether Formation: The ketone functionality is converted to an oxime ether through condensation with an O-substituted hydroxylamine (B1172632) hydrochloride. nih.gov

Phenoxylation: In the final step, the chloro-substituent on the pyridine ring is displaced by a substituted phenol (B47542) in a nucleophilic aromatic substitution (SNAr) reaction. This step is often catalyzed by a base such as cesium carbonate in a polar aprotic solvent like DMF. By using a bromo-substituted phenol (e.g., 4-bromo-2-chlorophenol), a bromo-phenoxy pyridine derivative is formed. bohrium.comnih.gov

This modular approach allows for the creation of a library of compounds by varying the substituents on the phenol and the oxime ether. For example, the synthesis of (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime showcases the integration of the bromo-phenoxy moiety into a larger, more complex structure designed for fungicidal activity screening. bohrium.comnih.gov

The phenoxypyridine structure is considered a bioisostere of diaryl ethers, a well-established fragment in pesticide molecules. nih.gov The inclusion of the pyridine ring can enhance properties like hydrophobicity and π-π stacking interactions, which are crucial for a molecule's interaction with its biological target. nih.gov Synthetic methodologies that build upon the this compound core enable chemists to fine-tune these properties. The bromine atom is particularly useful as it allows for late-stage diversification using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce various aryl, alkyl, or amino groups, further expanding the chemical space for lead compound discovery.

| Compound Name | Starting Material | Key Reactions |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | 3-acetyl-6-chloropyridine | Bromination, Nucleophilic Substitution (Triazole), Condensation (Oxime Ether), SNAr (Phenoxylation) |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | 3-acetyl-6-chloropyridine | Bromination, Nucleophilic Substitution (Triazole), Condensation (Oxime Ether), SNAr (Phenoxylation) |

Contribution to Total Synthesis Strategies for Natural Products

The highly substituted pyridine ring is a core structural motif in many complex natural products, including various alkaloids. The strategic incorporation of a functionalized pyridine, such as this compound, can be a critical element in the total synthesis of these molecules. The pre-installed functional groups on the pyridine ring guide the synthetic pathway and allow for selective, late-stage modifications.

While direct examples employing this compound in completed total syntheses are not prevalent in the literature, the strategies used for other highly substituted pyridines illustrate its potential role. These syntheses often rely on either constructing the pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.